molecular formula C20H19FN6OS2 B2480669 2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 847394-19-8

2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2480669
CAS RN: 847394-19-8
M. Wt: 442.53
InChI Key: YQCRBRHRCFWZMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of specific thiol and acetamide derivatives, utilizing catalysts like anhydrous potassium carbonate for facilitating the reaction (Mahyavanshi, Parmar, & Mahato, 2011). This process might resemble the synthesis approach for the target compound, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired molecular configuration.

Molecular Structure Analysis

Molecular structure determination often employs techniques such as NMR, IR spectroscopy, and X-ray crystallography. For compounds with similar complexity, elucidation of structure involves detailed spectral analysis to confirm the presence of specific functional groups and the overall molecular framework (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

The reactivity of such compounds can be influenced by the presence of specific functional groups. For example, the triazole and thiazole moieties may participate in various chemical reactions, including nucleophilic substitution or addition reactions, depending on the surrounding chemical environment and the presence of reactive partners (Castiñeiras, García-Santos, & Saa, 2018).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, can be directly influenced by the molecular structure. The planarity of the molecule, along with substituent effects from the fluorophenyl and pyrrol groups, might affect its crystalline form and solubility in various solvents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. The electron-withdrawing or donating nature of the substituents can significantly impact these properties, dictating the compound's reactivity pattern (Wang et al., 2010).

properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6OS2/c1-13-11-29-19(22-13)23-18(28)12-30-20-25-24-17(10-16-4-3-9-26(16)2)27(20)15-7-5-14(21)6-8-15/h3-9,11H,10,12H2,1-2H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCRBRHRCFWZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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